molecular formula C10H13F3N2O2 B2609809 N-Methyl-1-prop-2-enoyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide CAS No. 2361640-00-6

N-Methyl-1-prop-2-enoyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide

Cat. No. B2609809
CAS RN: 2361640-00-6
M. Wt: 250.221
InChI Key: XKZMJACKESRDFR-UHFFFAOYSA-N
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Description

“N-Methyl-1-prop-2-enoyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through cyclization of a suitable precursor . The trifluoromethyl group could be introduced through various methods, such as the use of trifluoromethylating reagents .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a type of secondary amine. This ring is substituted with a trifluoromethyl group and a prop-2-enoyl group. The presence of these groups would significantly influence the molecule’s chemical behavior .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity and the ability to form stable carbon-fluorine bonds . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

properties

IUPAC Name

N-methyl-1-prop-2-enoyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-3-7(16)15-5-4-9(6-15,8(17)14-2)10(11,12)13/h3H,1,4-6H2,2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZMJACKESRDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCN(C1)C(=O)C=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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